molecular formula C11H9NO2S B184315 4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde CAS No. 118001-74-4

4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde

Cat. No. B184315
M. Wt: 219.26 g/mol
InChI Key: LTBNVXWZLUHELL-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde, also known as 4-TMB, is a thiazole derivative which is widely used in various scientific research applications. It is a colorless liquid with a characteristic odor and is soluble in ethanol, ethyl ether, and other organic solvents. 4-TMB has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and fragrances. In addition, 4-TMB has been used in the synthesis of a variety of biologically active compounds, such as antibiotics and antifungal agents. Furthermore, 4-TMB has been used in the synthesis of a variety of materials, such as polymers and nanomaterials.

Scientific Research Applications

“4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde” is a biochemical compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 . It is typically used for proteomics research .

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been found to have several biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

The compound also contains a benzaldehyde group. Benzaldehyde is often used in the synthesis of other organic compounds, ranging from pharmaceuticals to plastic additives and is also used as a flavoring agent .

properties

IUPAC Name

4-(1,3-thiazol-4-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-5-9-1-3-11(4-2-9)14-6-10-7-15-8-12-10/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBNVXWZLUHELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356264
Record name 4-(1,3-thiazol-4-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde

CAS RN

118001-74-4
Record name 4-(4-Thiazolylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118001-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-thiazol-4-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxybenzaldehyde (12.1 g, 100 mmol) and potassium carbonate (41.5 g, 0.30 mole) in DMF (100 mL) was added 4-thiazolylmethyl chloride hydrochloride (17.0 g, 100 mmol), and the resulting mixture was stirred at ambient temperature for 48 hours. The mixture was then poured into brine and filtered to collect the precipitated solid. The solid was washed with water (500 mL) and 10% ethyl ether in hexane and dried in vacuo to provide 17.6 g of 4-(4-thiazolylmethoxy)benzaldehyde.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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